N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
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Overview
Description
N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TNB-AM is a highly stable and water-soluble compound that can be synthesized using a simple method.
Mechanism of Action
The mechanism of action of TNB-AM involves the reaction between the amide group of the compound and thiols or other ROS. This reaction results in the formation of a highly fluorescent compound that can be detected using fluorescence spectroscopy. The reaction is highly specific towards thiols, making TNB-AM an ideal tool for studying the redox signaling pathways in cells.
Biochemical and Physiological Effects:
TNB-AM has been shown to have no significant biochemical or physiological effects on cells or organisms. The compound is highly stable and does not react with other cellular components, making it an ideal tool for studying the redox signaling pathways in cells.
Advantages and Limitations for Lab Experiments
The advantages of using TNB-AM in lab experiments include its high selectivity and sensitivity towards thiols and other ROS, its stability, and its water solubility. The limitations of using TNB-AM include its high cost and the need for specialized equipment, such as fluorescence spectrometers, for detection.
Future Directions
TNB-AM has the potential to be used in a wide range of scientific research applications, including the study of redox signaling pathways in cells, the detection of ROS in biological systems, and the development of new therapeutic agents. Future research could focus on the development of new fluorescent probes based on the structure of TNB-AM, the optimization of the synthesis method for TNB-AM, and the application of TNB-AM in the development of new therapeutic agents for the treatment of diseases associated with oxidative stress.
Synthesis Methods
TNB-AM can be synthesized using a simple one-pot reaction between 4-amino-N-methylbenzamide and 2,4,6-trinitrobenzenesulfonic acid. The reaction takes place in the presence of a base and a polar aprotic solvent, such as dimethylformamide (DMF). The resulting product is a yellow crystalline powder that is highly stable and water-soluble.
Scientific Research Applications
TNB-AM has been widely used in scientific research as a fluorescent probe for the detection of thiols and other reactive oxygen species (ROS). The compound has a high selectivity and sensitivity towards thiols, making it an ideal tool for studying the redox signaling pathways in cells. TNB-AM has also been used for the detection of hydrogen peroxide (H2O2) and other ROS in biological systems.
properties
IUPAC Name |
N-(4-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-2-6-15(7-3-12)22-20(26)13-4-8-14(9-5-13)21-19-17(24(29)30)10-16(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWFKJGCBMCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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